Risedronic acid monohydrate
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Overview
Description
Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of osteoporosis and Paget’s disease of bone. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby slowing down bone loss and increasing bone density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of risedronic acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method yields risedronic acid in a relatively pure form . Another approach involves using phosphorus trichloride and phosphorous acid in the presence of an ionic liquid additive, which can improve the yield and purity of the product .
Industrial Production Methods
Industrial production of risedronic acid often employs similar synthetic routes but on a larger scale. The use of methanesulfonic acid as a solvent is preferred due to its effectiveness in producing high yields of the compound . Additionally, green chemistry approaches, such as using microwave irradiation, have been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Risedronic acid undergoes various chemical reactions, including:
Oxidation: Risedronic acid can be oxidized under specific conditions, although this is not a common reaction for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like phosphorus trichloride and phosphorous acid are commonly used in the synthesis and modification of risedronic acid.
Major Products Formed
The primary product formed from these reactions is risedronic acid itself, with modifications depending on the specific reagents and conditions used.
Scientific Research Applications
Risedronic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.
Biology: The compound is used to investigate the mechanisms of bone resorption and the role of osteoclasts in bone metabolism.
Industry: The compound is used in the development of controlled delivery systems for anti-osteoporosis drugs.
Mechanism of Action
Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .
Comparison with Similar Compounds
Similar Compounds
Etidronate: Another bisphosphonate used to treat bone disorders, but with lower potency compared to risedronic acid.
Alendronate: A bisphosphonate with similar applications but different pharmacokinetic properties.
Ibandronate: Known for its higher potency and longer duration of action compared to risedronic acid.
Zoledronate: The most potent bisphosphonate, used for severe cases of bone resorption.
Uniqueness
Risedronic acid is unique due to its balance of potency, safety, and efficacy. It offers a high degree of bone resorption inhibition while maintaining a favorable safety profile, making it a preferred choice for many patients with osteoporosis and Paget’s disease .
Biological Activity
Risedronic acid, a third-generation bisphosphonate, is primarily used in the treatment of osteoporosis and Paget's disease. Its biological activity is characterized by its mechanism of action, pharmacokinetic properties, and clinical efficacy in reducing bone resorption and increasing bone mineral density.
Risedronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in bone tissue, leading to the following processes:
- Endocytosis : Osteoclasts uptake risedronic acid through fluid-phase endocytosis.
- Apoptosis Induction : Once inside the osteoclasts, risedronic acid interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, which ultimately induces apoptosis in these cells .
- Bone Resorption Inhibition : This inhibition leads to a decrease in bone resorption, contributing to increased bone mass and improved skeletal strength over time .
Pharmacokinetics
Risedronic acid has specific pharmacokinetic characteristics that influence its efficacy:
- Absorption : Oral bioavailability is approximately 0.63%, with maximum absorption occurring about 1 hour after dosing. Food intake can significantly reduce bioavailability .
- Distribution : The volume of distribution is about 13.8 L/kg, with approximately 24% protein binding .
- Metabolism and Elimination : Risedronic acid is not metabolized significantly before elimination; it is primarily excreted unchanged via the kidneys, with a terminal half-life of around 561 hours .
- Clearance : The mean renal clearance is approximately 52 mL/min .
Clinical Efficacy and Case Studies
Numerous studies have demonstrated the effectiveness of risedronic acid in clinical settings:
- Osteoporosis Treatment : In post-menopausal women, risedronic acid significantly reduces biochemical markers of bone turnover within one month, achieving maximum effect at 3-6 months. Studies show that both weekly (35 mg) and daily (5 mg) doses are effective in preventing vertebral fractures .
- Paget's Disease : The drug has been shown to decrease bone turnover markers effectively in patients with Paget's disease, confirming its role in managing this condition .
- Comparative Studies : A study comparing risedronic acid to zoledronic acid found non-inferiority regarding effects on bone mineral density, indicating that risedronic acid is equally effective for certain populations .
Table 1: Pharmacokinetic Parameters of Risedronic Acid
Parameter | Value (35 mg) |
---|---|
AUC0-72 (ng·hr/ml) | 87 ± 42 |
Cmax (ng/ml) | 25 ± 13 |
tmax (hr) | 1.25 (0.5 - 2.5) |
Clearance (mL/min) | 52 |
Table 2: Effects on Bone Turnover Markers
Time Point | Biochemical Marker Reduction (%) |
---|---|
1 Month | Significant reduction observed |
3 Months | Maximum reduction achieved |
12 Months | Similar reductions for both dosing regimens |
Properties
Molecular Formula |
C7H13NO8P2 |
---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2 |
InChI Key |
SASLGGGHGGSNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Origin of Product |
United States |
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